

3,3-Dimethylcycloheptanone IUPAC name

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Compound of Interest

Compound Name: 3,3-Dimethylcycloheptanone

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An In-depth Technical Guide to 3,3-Dimethylcycloheptanone

IUPAC Name: **3,3-Dimethylcycloheptanone** Molecular Formula: C₉H₁₆O

This guide provides a comprehensive technical overview of **3,3-Dimethylcycloheptanone**, a saturated seven-membered cyclic ketone. Intended for researchers, scientists, and professionals in drug development, this document outlines the compound's properties, a detailed protocol for its logical synthesis, and its predicted spectroscopic characteristics. Due to a scarcity of published experimental data for this specific molecule, this guide has been constructed based on established chemical principles, including well-documented reaction mechanisms and spectroscopic data from analogous structures.

Physicochemical Properties

The fundamental properties of **3,3-Dimethylcycloheptanone** are summarized below. While the molecular weight and formula are exact, other physical properties are estimated based on trends observed for similar cyclic ketones, such as cycloheptanone and its substituted derivatives.

Property	Value	Source
IUPAC Name	3,3-Dimethylcycloheptanone	-
Molecular Formula	C ₉ H ₁₆ O	-
Molecular Weight	140.22 g/mol	Calculated
CAS Number	17395-32-7	PubChem[1]
Appearance	Colorless to pale yellow liquid (Predicted)	-
Boiling Point	~195-205 °C (Estimated at 760 mmHg)	-
Density	~0.90 g/mL (Estimated at 25 °C)	-
Solubility	Soluble in common organic solvents; sparingly soluble in water (Predicted)	-

Proposed Synthesis: Experimental Protocol

The most logical synthetic route to **3,3-Dimethylcycloheptanone** is a one-carbon ring expansion of the readily available precursor, 3,3-dimethylcyclohexanone. The Tiffeneau-Demjanov rearrangement is a classic and effective method for this transformation.[2][3] The multi-step protocol detailed below is based on established procedures for this reaction sequence.[4]

Overall Reaction Scheme: 3,3-Dimethylcyclohexanone → 1-cyano-3,3-dimethylcyclohexan-1-ol → 1-(aminomethyl)-3,3-dimethylcyclohexan-1-ol → **3,3-Dimethylcycloheptanone**

Step 1: Synthesis of 1-cyano-3,3-dimethylcyclohexan-1-ol (Cyanohydrin Formation)

- Objective: To form the cyanohydrin intermediate from 3,3-dimethylcyclohexanone.
- Materials:

- 3,3-dimethylcyclohexanone (1.0 eq)
- Sodium cyanide (NaCN) (1.2 eq)
- Glacial acetic acid
- Diethyl ether
- Water

- Procedure:
 - In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve 3,3-dimethylcyclohexanone in diethyl ether.
 - In a separate beaker, dissolve sodium cyanide in water and add it dropwise to the stirred ketone solution.
 - Slowly add glacial acetic acid to the biphasic mixture over 30 minutes, ensuring the temperature remains below 10 °C.
 - After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.
 - Monitor the reaction by Thin Layer Chromatography (TLC).
 - Upon completion, separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude cyanohydrin, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(aminomethyl)-3,3-dimethylcyclohexan-1-ol (Nitrile Reduction)

- Objective: To reduce the cyanohydrin to the corresponding β-amino alcohol.

- Materials:
 - Crude 1-cyano-3,3-dimethylcyclohexan-1-ol (1.0 eq)
 - Lithium aluminum hydride (LiAlH_4) (2.0 eq)
 - Anhydrous diethyl ether or tetrahydrofuran (THF)
 - Water
 - 15% Aqueous sodium hydroxide (NaOH)
- Procedure:
 - To a flask containing a stirred suspension of LiAlH_4 in anhydrous diethyl ether under an inert atmosphere (N_2 or Ar), add a solution of the crude cyanohydrin in anhydrous diethyl ether dropwise at 0 °C.
 - After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
 - Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH_4 by the sequential, dropwise addition of water, followed by 15% aqueous NaOH , and then more water (Fieser workup).
 - Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the solid with additional diethyl ether.
 - Combine the organic filtrates and concentrate under reduced pressure to obtain the crude amino alcohol.

Step 3: Synthesis of 3,3-Dimethylcycloheptanone (Tiffeneau-Demjanov Rearrangement)

- Objective: To induce ring expansion via diazotization of the amino alcohol.[\[2\]](#)
- Materials:

- Crude 1-(aminomethyl)-3,3-dimethylcyclohexan-1-ol (1.0 eq)
- Sodium nitrite (NaNO₂) (1.1 eq)
- Acetic acid
- Water
- Diethyl ether

- Procedure:
 - Dissolve the crude amino alcohol in an aqueous solution of acetic acid and cool the mixture to 0-5 °C in an ice-salt bath.
 - Add a solution of sodium nitrite in water dropwise to the stirred amino alcohol solution. Vigorous evolution of nitrogen gas should be observed. Maintain the temperature below 10 °C throughout the addition.
 - After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
 - Extract the aqueous mixture with diethyl ether (3x).
 - Combine the organic extracts and wash them with saturated aqueous NaHCO₃ solution, water, and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
 - Purify the resulting crude product by column chromatography on silica gel or distillation to yield pure **3,3-Dimethylcycloheptanone**.

Spectroscopic and Chromatographic Data (Predicted)

The following tables summarize the predicted spectroscopic and chromatographic data for **3,3-Dimethylcycloheptanone**. These predictions are based on the analysis of its chemical

structure and comparison with known data for similar compounds.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~2.45	t	2H	H-2 ($\alpha\text{-CH}_2$)
~2.30	s	2H	H-7 ($\alpha'\text{-CH}_2$)
~1.65	m	2H	H-6 ($\gamma\text{-CH}_2$)
~1.50	m	2H	H-5 ($\beta'\text{-CH}_2$)
~1.40	t	2H	H-4 ($\beta\text{-CH}_2$)
~1.00	s	6H	2 x CH_3

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Carbon Assignment
~215	C-1 (C=O)
~52	C-2 ($\alpha\text{-CH}_2$)
~49	C-7 ($\alpha'\text{-CH}_2$)
~40	C-4 ($\beta\text{-CH}_2$)
~35	C-3 (Quaternary C)
~30	2 x CH_3
~28	C-6 ($\gamma\text{-CH}_2$)
~25	C-5 ($\beta'\text{-CH}_2$)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2850	Strong	C-H (sp ³) stretching
~1700	Strong	C=O (ketone) stretching
~1465	Medium	CH ₂ scissoring
~1370	Medium	CH ₃ symmetric bending (gem-dimethyl)

Table 4: Predicted Mass Spectrometry (EI-MS) Data

m/z Value	Proposed Fragment Identity	Notes
140	[M] ⁺	Molecular Ion
125	[M - CH ₃] ⁺	Loss of a methyl group
97	[M - C ₃ H ₇] ⁺	Alpha-cleavage (loss of propyl radical)
83	[M - C ₄ H ₉] ⁺	Alpha-cleavage (loss of butyl radical)
69	Further fragmentation	
55	Common fragment in cyclic systems	

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic workflow and the logical relationship between the molecular structure and its predicted spectroscopic signals.

Step 1: Cyanohydrin Formation

3,3-Dimethylcyclohexanone

1. NaCN, H₂O
2. Acetic Acid, Et₂O
0°C to RT

1-Cyano-3,3-dimethylcyclohexan-1-ol

Step 2: Nitrile Reduction

1. LiAlH₄, Et₂O
2. H₂O, NaOH(aq)
Reflux

1-(Aminomethyl)-3,3-dimethylcyclohexan-1-ol

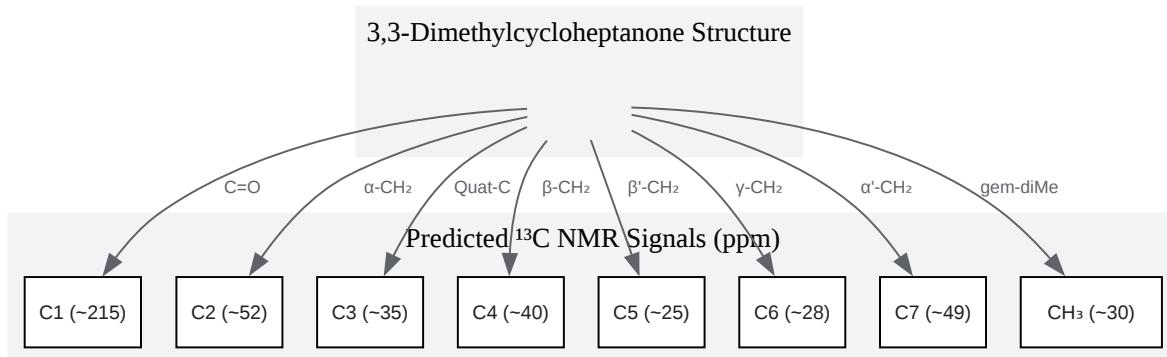
Step 3: Tiffeneau-Demjanov Rearrangement

NaNO₂, Acetic Acid(aq)
0°C to RT

3,3-Dimethylcycloheptanone

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Caption: Proposed synthesis workflow for **3,3-Dimethylcycloheptanone** via Tiffeneau-Demjanov rearrangement.



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Caption: Logical relationship between structure and predicted ^{13}C NMR chemical shifts for **3,3-Dimethylcycloheptanone**.

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References

- 1. 3,3-Dimethylcycloheptanone | C₉H₁₆O | CID 12702041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
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